molecular formula C20H16N2OS B2569606 (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile CAS No. 476668-65-2

(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile

Cat. No.: B2569606
CAS No.: 476668-65-2
M. Wt: 332.42
InChI Key: XGXAMRMTSPMWHC-YVLHZVERSA-N
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Description

(Z)-2-(4-(3-Methoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a synthetic heteroaryl acrylonitrile compound supplied for non-human research purposes. This chemical class is of significant interest in medicinal chemistry due to its versatile biological activities. Compounds featuring the acrylonitrile moiety fused with thiazole and aromatic systems have demonstrated potential as core structures in developing novel therapeutic agents. Heteroaryl acrylonitriles are investigated extensively for their antitumor properties. Structurally similar compounds have shown potent cell growth inhibition against a diverse panel of human tumor cell lines, including leukemia, non-small cell lung cancer, colon cancer, and renal cancer, with demonstrated mechanisms involving the induction of apoptosis through regulation of proteins like p53 and Bax . The molecular framework of this compound suggests potential application as a tubulin inhibitor or caspase activator, pathways known to be targeted by analogous acrylonitrile derivatives . Additionally, this chemotype possesses notable antimicrobial potential. Research on related molecules has revealed promising efficacy against challenging antibiotic-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action for antimicrobial activity may involve inhibition of crucial bacterial enzymes, including Penicillin-Binding Protein 2a (PBP2a), a key target in overcoming MRSA resistance . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-14-6-3-4-7-15(14)10-17(12-21)20-22-19(13-24-20)16-8-5-9-18(11-16)23-2/h3-11,13H,1-2H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXAMRMTSPMWHC-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of a β-keto ester with a thiourea derivative under acidic conditions.

Next, the methoxyphenyl group is introduced via a Friedel-Crafts acylation reaction, where the thiazole intermediate reacts with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction, where the thiazole derivative reacts with o-tolualdehyde and malononitrile in the presence of a base like piperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.

    Reduction: The nitrile group can be reduced to an amine using hydrogenation over a palladium catalyst.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in acetonitrile.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of acrylonitrile derivatives, including (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile. These compounds have been evaluated for their effectiveness against various cancer cell lines.

Case Study:
A study published in MDPI demonstrated that derivatives of acrylonitrile exhibited significant growth inhibition against leukemia cell lines, with some compounds showing GI50 values as low as 0.0244 μM . This suggests that this compound may possess similar or enhanced efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship of acrylonitrile derivatives has been extensively studied to identify key functional groups that enhance biological activity. For instance, the presence of a methoxy group on the phenyl ring has been linked to improved potency against tumor cells .

Key Findings:

  • Modifications to the thiazole moiety and aromatic substituents significantly influence anticancer activity.
  • The 4-(4-methoxyphenyl)thiazole moiety is critical for maintaining potency, as evidenced by SAR studies which demonstrated that substitutions led to a loss of activity .

Antimicrobial Properties

In addition to anticancer effects, this compound and its analogs have shown promising antimicrobial activity. A related compound was noted for its effectiveness against Gram-positive bacteria, indicating potential applications in treating bacterial infections .

Table: Antimicrobial Activity of Acrylonitrile Derivatives

CompoundTarget BacteriaMIC (μg/mL)MBC (μg/mL)
Compound AStaphylococcus aureus816
Compound BStreptococcus epidermidis1632

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its effects is crucial for optimizing its therapeutic potential.

Metabolic Pathways:
Research has indicated that the principal metabolic pathways involve NADPH-dependent oxidation and O-demethylation processes, which can impact the compound's pharmacokinetics and bioavailability . Modifications to reduce metabolic instability could enhance its therapeutic profile.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with protein active sites, while the acrylonitrile moiety can form covalent bonds with nucleophilic residues, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticancer Activity and Structural Modifications

Key Compounds and Data:
Compound Name/ID Substituents on Thiazole/Other Groups GI50 (μM) Key Findings References
Target Compound 4-(3-Methoxyphenyl)thiazol-2-yl, o-tolyl N/A Hypothesized anticancer activity N/A
Compound 15 (Benzothiazole analog) Benzo[d]thiazol-2-yl, 3,4,5-trimethoxyphenyl 0.021–12.2 Broad-spectrum activity (94% of 60-cell panel)
(Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile Indol-3-yl, 3,4,5-trimethoxyphenyl N/A Cytotoxic activity against multiple cell lines
  • In contrast, the 3,4,5-trimethoxyphenyl group in Compound 15 provides stronger electron donation and planar geometry, contributing to its potent GI50 values . Steric Considerations: The o-tolyl group in the target introduces steric hindrance, which may reduce binding affinity compared to the trimethoxyphenyl group in Compound 15. However, this bulkiness could improve metabolic stability .

Physicochemical and Spectroscopic Properties

Key Compounds and Data:
Compound Name/ID Melting Point (°C) ESI-MS (m/z) Notable NMR Shifts References
Target Compound N/A N/A N/A N/A
1-(4-(4-((4-(2-(2-((7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)methylene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-methoxyphenyl)urea (3c) 236–238 682.3 [M−2HCl+H]+ δ 12.60 (s, 1H, NH), 3.72 (s, 3H, OCH3)
(Z)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile N/A N/A N/A
  • Spectroscopic Trends :
    • Methoxy groups (e.g., 3-methoxy in the target) typically show ¹H-NMR signals near δ 3.7–3.8, consistent with analogs like Compound 3c .
    • Urea derivatives (e.g., compounds) exhibit distinct NH proton signals (δ 9.0–12.6), absent in the target due to its acrylonitrile backbone .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :
    • Thiazole vs. Benzothiazole : Replacing thiazole with benzo[d]thiazole (Compound 15) enhances anticancer potency, likely due to increased planarity and π-π stacking .
    • Z-Configuration : The (Z)-stereochemistry in the target and compounds is critical for maintaining a planar conformation, facilitating interactions with biological targets like tubulin .
  • Hypotheses for Future Studies :
    • The o-tolyl group in the target may improve blood-brain barrier penetration compared to polar trimethoxyphenyl groups.
    • Molecular docking studies (as done for Compound 15) could clarify binding modes with kinases or tubulin .

Biological Activity

(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities. With a molecular formula of C25H18N2S and a molecular weight of 378.49, this compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry.

Structure and Properties

The compound features a thiazole ring, which is known for its biological significance, particularly in antimicrobial and anticancer activities. The presence of the methoxy and tolyl groups further enhances its activity profile.

Biological Activity Overview

Research indicates that thiazole derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Thiazole derivatives have shown significant antimicrobial properties against various pathogens. In vitro studies demonstrate that compounds similar to this compound exhibit minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Anticancer Activity :
    • The compound's structural components suggest potential anticancer properties. Studies on related thiazole derivatives indicate their ability to induce apoptosis in cancer cells through various mechanisms, including inhibition of anti-apoptotic proteins . Specific derivatives have shown selective cytotoxicity against human cancer cell lines like H460 and A549.
  • Enzyme Inhibition :
    • Some thiazole derivatives act as inhibitors for key enzymes involved in cellular processes. For instance, compounds have been identified as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating potent activity .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural features. The following points summarize key findings related to SAR:

  • Substituents : The presence of electron-withdrawing groups on the phenyl ring enhances the compound's activity against microbial strains.
  • Thiazole Ring Modifications : Variations in the thiazole structure significantly affect potency; for example, substitutions at specific positions can lead to increased or decreased activity .
CompoundStructureMIC (μg/mL)Activity Type
7bThiazole with methoxy group0.22 - 0.25Antimicrobial
7fPyrazole derivativeVariesAnticancer

Case Studies

Several case studies highlight the efficacy of thiazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a series of thiazole-bearing compounds exhibited significant antimicrobial effects with low toxicity profiles, making them promising candidates for further development .
  • Anticancer Mechanisms : Research into related compounds revealed mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines, showcasing the potential of thiazoles in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile, and how can reaction conditions be optimized to favor the Z-isomer?

  • Methodology : The compound is synthesized via condensation reactions between thiazole precursors (e.g., 2-(benzothiazol-2-yl)-3-oxopentanedinitrile) and aromatic aldehydes. Optimization of the Z-isomer involves controlling reaction temperature, solvent polarity, and catalyst selection. For example, bromo-substituted ketones (e.g., 1-(4-morpholinophenyl)-2-bromoethan-1-one) yield higher Z-isomer ratios (70%) under mild acidic conditions . Reverse-phase HPLC (RP-HPLC) and high-resolution mass spectrometry (HRMS) are critical for purity validation .

Q. How is the structural configuration of the compound confirmed, and what crystallographic parameters are critical for accurate determination?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include bond lengths (mean C–C = 0.004 Å), R-factor (<0.06), and data-to-parameter ratios (>12:1) to ensure precision. For acrylonitrile derivatives, the Z-configuration is confirmed by planar geometry and dihedral angles between thiazole and aryl groups .

Q. What preliminary biological screening approaches are recommended to assess its anticancer potential?

  • Methodology : Use the NCI-60 human tumor cell line screen to evaluate growth inhibition (GI50). For example, structurally similar compounds exhibit GI50 values ranging from 0.021 to 12.2 μM, with cell line-specific sensitivity linked to receptor expression (e.g., PPARβ/δ). Dose-response curves and comparative assays (e.g., MTT) are essential for validation .

Advanced Research Questions

Q. How do structural modifications at the thiazole and acrylonitrile moieties influence bioactivity, and what computational tools predict structure-activity relationships (SAR)?

  • Methodology : Introduce substituents (e.g., methoxy, bromo) at the thiazole 4-position or aryl groups to modulate electronic and steric effects. Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations predict binding affinities to targets like PPARβ/δ. For instance, bromo substitution enhances inverse agonism (IC50 = 27 nM) by improving hydrophobic interactions .

Q. What experimental strategies resolve discrepancies in biological activity data across cancer cell lines?

  • Methodology : Profile cell line-specific factors (e.g., PPARβ/δ expression via qPCR, metabolic stability assays). For example, GI50 variations in the NCI-60 panel may arise from differential uptake or efflux pumps. Co-culture models and gene knockout (e.g., CRISPR-Cas9) can isolate mechanisms .

Q. What analytical techniques are effective in characterizing and quantifying E/Z isomerization during synthesis and storage?

  • Methodology : Use dynamic HPLC with chiral columns and variable wavelength detection to monitor isomer ratios. Nuclear Overhauser effect (NOE) NMR distinguishes E/Z configurations. Storage stability studies under varying pH and temperature conditions (e.g., 4°C vs. 25°C) prevent isomerization .

Q. How can the compound’s fluorescence properties be leveraged in chemosensor development for anions?

  • Methodology : Modify the acrylonitrile moiety with electron-withdrawing groups (e.g., diphenylamino) to enhance fluorescence quenching. UV-vis and fluorescence titrations in aqueous-organic media (e.g., ACN:H2O) detect anions like CN<sup>−</sup> with limits of detection (LOD) ≤10<sup>−8</sup> M .

Q. What challenges exist in achieving selective inverse agonism for nuclear receptors like PPARβ/δ?

  • Methodology : Competitive ligand-binding assays (e.g., TR-FRET) screen for selectivity against PPAR isoforms. Coregulator interaction assays (e.g., SRC-1 recruitment) identify inverse agonists. For example, (Z)-acrylonitrile derivatives with piperazine substituents achieve PPARβ/δ selectivity (IC50 = 9.5 nM) by disrupting coactivator binding .

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